molecular formula C18H20FN B13013994 1-Benzyl-2-(4-fluorophenyl)piperidine

1-Benzyl-2-(4-fluorophenyl)piperidine

Cat. No.: B13013994
M. Wt: 269.4 g/mol
InChI Key: LNOVHUJTGBSHTP-UHFFFAOYSA-N
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Description

1-Benzyl-2-(4-fluorophenyl)piperidine is a chemical compound with the molecular formula C18H20FN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a fluorophenyl group attached to the piperidine ring. This compound is primarily used in research and development within the pharmaceutical industry due to its unique structural properties and potential biological activities .

Preparation Methods

The synthesis of 1-Benzyl-2-(4-fluorophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Benzyl-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

1-Benzyl-2-(4-fluorophenyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Biological Activity

1-Benzyl-2-(4-fluorophenyl)piperidine, a compound belonging to the piperidine class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a fluorophenyl moiety. The presence of the fluorine atom is significant as it can influence the compound's biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It has been shown to modulate the activity of dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET) . The compound's mechanism involves:

  • Inhibition of Transporters : The compound exhibits selective binding to DAT, which is crucial for dopamine reuptake in the central nervous system. This action can lead to increased dopaminergic signaling, potentially beneficial in treating disorders such as depression and ADHD.
  • Antiviral Activity : Recent studies indicate that related piperidine derivatives exhibit antiviral properties against influenza A and coronaviruses, suggesting potential applications in infectious disease treatment .

Table 1: Biological Activity Summary of this compound

Activity Target Effect Reference
Dopamine Transporter InhibitionDATIncreased dopamine levels
Serotonin Transporter InhibitionSERTModulation of serotonergic tone
Antiviral ActivityInfluenza A/H1N1EC50 = 7.4 µM
Sigma Receptor AffinitySigma ReceptorsPotent agonist

Case Studies and Research Findings

  • Dopamine Transporter Selectivity : A study evaluated various benzylpiperidine derivatives, including this compound, demonstrating high selectivity for DAT over SERT. The compound exhibited IC50 values in the low nanomolar range, indicating strong binding affinity .
  • Antiviral Potential : Research on related piperidine derivatives revealed their efficacy against influenza viruses. One derivative showed significant inhibition of viral replication with minimal cytotoxicity, highlighting the potential of this class of compounds in antiviral drug development .
  • Neurological Applications : The compound has been investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into conditions like Alzheimer's disease and other cognitive impairments .

Properties

Molecular Formula

C18H20FN

Molecular Weight

269.4 g/mol

IUPAC Name

1-benzyl-2-(4-fluorophenyl)piperidine

InChI

InChI=1S/C18H20FN/c19-17-11-9-16(10-12-17)18-8-4-5-13-20(18)14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2

InChI Key

LNOVHUJTGBSHTP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=C(C=C2)F)CC3=CC=CC=C3

Origin of Product

United States

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